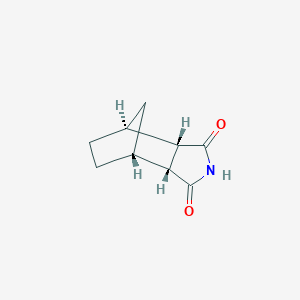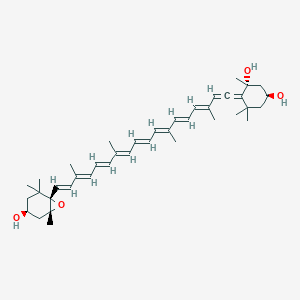
(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Descripción general
Descripción
“(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” is a chemical compound1. Unfortunately, I couldn’t find more detailed information about this compound.
Synthesis Analysis
I found a paper that discusses the crystal structure and Hirshfeld surface analysis of a similar compound2. However, the exact synthesis process of “(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione” is not mentioned.
Molecular Structure Analysis
The molecular structure of this compound is not directly available. However, a similar compound, “(3aR,4R,7S,7aS)-2-(4-nitrophenyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione”, has a molecular formula of C14H12N2O53.Chemical Reactions Analysis
I couldn’t find specific chemical reactions involving “(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione”. However, a related compound was mentioned in a study that discussed its crystal structure and Hirshfeld surface analysis2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly available. However, a similar compound, “(3aR,4R,7S,7aS)-2-propylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione”, has a density of 1.2±0.1 g/cm3, boiling point of 366.5±35.0 °C at 760 mmHg, and a molar refractivity of 52.4±0.3 cm34.Aplicaciones Científicas De Investigación
Pharmacological Applications
Lurasidone, a compound structurally related to "(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," has shown efficacy and safety in treating psychotic and mood disorders. Its unique pharmacodynamic profile offers advantages such as a lower risk of inducing weight gain, metabolic or cardiac abnormalities, albeit with a potential risk of akathisia. This compound underscores the therapeutic potential in short-term treatment of schizophrenia and acute bipolar depression, highlighting the importance of ongoing research for long-term efficacy and broader applications (Pompili et al., 2018).
Biotechnological Applications
Methanotrophs utilize methane as their sole carbon source and have a wide range of potential biotechnological applications. These bacteria can produce valuable products such as single-cell proteins, biopolymers, and compounds for nanotechnology applications, highlighting the vast potential of using methane - a relatively abundant and underutilized resource - for producing a variety of biotechnological products while simultaneously addressing environmental concerns (Strong, Xie, & Clarke, 2015).
Materials Science Applications
Diketopyrrolopyrroles, closely related to the core structure of "(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," have been widely used in high-quality pigments, field-effect transistors, and solar cells due to their outstanding optical properties. These compounds demonstrate the significance of molecular engineering in developing materials with specific electronic and photonic properties, which can be leveraged for advancements in solar energy and organic electronics (Grzybowski & Gryko, 2015).
Environmental Science Applications
Hydantoin derivatives, structurally similar to "(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione," have been identified for their utility in synthesizing non-natural amino acids and their conjugates with potential medical applications. These compounds underscore the relevance of chemical synthesis in environmental science, offering routes to biologically active molecules that can serve as the basis for developing new therapeutics (Shaikh et al., 2023).
Safety And Hazards
I couldn’t find specific safety and hazard information for “(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione”.
Direcciones Futuras
Unfortunately, I couldn’t find any information on the future directions of research or applications for “(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione”.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please consult a professional in the field.
Propiedades
IUPAC Name |
(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVOBMOBWMOLDJ-UMRXKNAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574852 | |
| Record name | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
CAS RN |
28871-95-6 | |
| Record name | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norbornan-endo-2,3-dicarbonacid imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)


![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)







